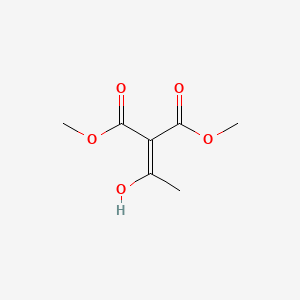
Dimethyl (1-hydroxyethylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1-hydroxyethylidene)propanedioate is an organic compound with the molecular formula C7H10O5. It is a derivative of malonic acid and is known for its role in various organic synthesis reactions. This compound is characterized by the presence of two ester groups and a hydroxyl group attached to a central carbon atom, making it a versatile intermediate in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (1-hydroxyethylidene)propanedioate can be synthesized through several methods. One common method involves the reaction of malonic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, forming dimethyl malonate, which can then be further reacted with acetaldehyde to introduce the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the continuous esterification of malonic acid with methanol, followed by purification through distillation. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (1-hydroxyethylidene)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dimethyl (1-oxoethylidene)propanedioate.
Reduction: Formation of dimethyl (1-hydroxyethyl)propanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (1-hydroxyethylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl (1-hydroxyethylidene)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxyl group can participate in hydrogen bonding, while the ester groups can undergo hydrolysis or transesterification. These properties make it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: Similar structure but lacks the hydroxyl group.
Diethyl malonate: Similar structure with ethyl ester groups instead of methyl.
Malonic acid: The parent compound with carboxylic acid groups instead of ester groups.
Uniqueness
Dimethyl (1-hydroxyethylidene)propanedioate is unique due to the presence of both ester and hydroxyl groups, which provide it with distinct reactivity and versatility in organic synthesis. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
113934-48-8 |
|---|---|
Formule moléculaire |
C7H10O5 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
dimethyl 2-(1-hydroxyethylidene)propanedioate |
InChI |
InChI=1S/C7H10O5/c1-4(8)5(6(9)11-2)7(10)12-3/h8H,1-3H3 |
Clé InChI |
SUXIIGCZYKTTFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)OC)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















